molecular formula C10H16NiO4 B1580569 Nickel(II) 2,4-pentanedionate CAS No. 3264-82-2

Nickel(II) 2,4-pentanedionate

Cat. No.: B1580569
CAS No.: 3264-82-2
M. Wt: 258.92 g/mol
InChI Key: SHWZFQPXYGHRKT-SYWGCQIGSA-N
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Description

Nickel(II) 2,4-pentanedionate is a useful research compound. Its molecular formula is C10H16NiO4 and its molecular weight is 258.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Nickel acetylacetonate, also known as Nickel(II) 2,4-pentanedionate or bis(((Z)-4-oxopent-2-en-2-yl)oxy)nickel or Nickel(II) acetylacetonate, is a coordination complex with the formula [Ni(acac)2]3 . The primary targets of Nickel acetylacetonate are organic compounds and materials, where it acts as a precursor in their synthesis .

Mode of Action

Nickel acetylacetonate interacts with its targets through coordination chemistry. It forms a six-membered chelate ring with organic compounds, typically binding both oxygen atoms to the metal . This interaction results in the formation of new compounds, such as Ni-based nanomaterials .

Biochemical Pathways

Nickel acetylacetonate plays a significant role in various catalytic reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The compound’s interaction with its targets affects the biochemical pathways involved in these processes, leading to the synthesis of new materials and applications in organic syntheses .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as toluene , which may influence its bioavailability.

Result of Action

The action of Nickel acetylacetonate results in the formation of new compounds and materials. For instance, it is widely used to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in fields like electronics, catalysis, and energy storage.

Action Environment

The action, efficacy, and stability of Nickel acetylacetonate can be influenced by environmental factors. For example, the compound reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 . Additionally, when bound to bulkier analogues of acetylacetonate ligand, steric hindrance favors formation of the mononickel derivatives . These factors can affect the compound’s reactivity and the resulting products.

Biochemical Analysis

Biochemical Properties

Nickel(II) 2,4-pentanedionate plays a significant role in biochemical reactions, particularly as a catalyst and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a precursor to nickel bis(cyclooctadiene) catalyst, which is involved in hydrogenation reactions . The compound also interacts with dimethylgold(III) acetylacetonate in gold on nickel plating processes . These interactions are primarily coordination bonds between the nickel ion and the ligands, which facilitate the catalytic activity of the compound.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory sensitization and may lead to allergic reactions in some individuals . Additionally, it has been classified as a carcinogen, indicating its potential to cause cancer through prolonged exposure . These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a catalyst in various biochemical reactions by forming coordination complexes with enzymes and other proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and may degrade when exposed to moisture . Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to chronic symptoms such as respiratory issues and cancer . These temporal effects highlight the importance of proper handling and storage of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as a catalyst without causing significant adverse effects. At high doses, it can lead to toxic effects such as respiratory sensitization, allergic reactions, and cancer . These threshold effects indicate the importance of dosage control in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors to facilitate biochemical reactions . For example, it is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell. These interactions can impact the compound’s effectiveness and potential toxicity.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the vacuoles of hyperaccumulator plants, where it forms complexes with organic acids . This subcellular localization is essential for understanding the compound’s biochemical properties and potential effects on cellular function.

Biological Activity

Nickel(II) 2,4-pentanedionate, commonly known as nickel acetylacetonate (Ni(acac)₂), is a coordination compound with significant implications in various biological and chemical applications. This article delves into its biological activity, including antimicrobial properties, toxicity, and potential therapeutic uses.

  • Molecular Formula : C₁₀H₁₄NiO₄
  • Molecular Weight : 256.91 g/mol
  • CAS Number : 3264-82-2
  • Appearance : Emerald-green crystalline solid

This compound exhibits a range of properties that make it suitable for various applications in organic synthesis and catalysis. It is known for its ability to form stable complexes with various ligands, which enhances its utility in biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its complexes. For instance, research conducted on synthesized nickel complexes demonstrated their effectiveness against several bacterial strains using the disc diffusion method. The following table summarizes the results:

Microorganism Activity at 30 μg/mL Activity at 20 μg/mL Activity at 10 μg/mL
Staphylococcus aureusModerateWeakNo activity
Escherichia coliWeakNo activityNo activity
Candida albicansModerateWeakNo activity

The nickel complexes exhibited varying degrees of antimicrobial activity compared to standard antibiotics like streptomycin and fluconazole, indicating potential but limited efficacy in clinical applications .

Toxicity and Safety

This compound poses certain health risks upon exposure. Inhalation of vapors can lead to respiratory issues and central nervous system effects. The compound has been classified as a potential carcinogen, primarily due to nickel's known toxicological profile. Key points regarding toxicity include:

  • Acute Effects : Inhalation may cause irritation of the respiratory tract; ingestion can lead to gastrointestinal distress.
  • Chronic Effects : Long-term exposure is associated with increased risks of cancer and systemic toxicity affecting organs such as the kidneys and liver .

Case Studies

  • Catalytic Applications : this compound has been utilized as a precursor in the synthesis of nickel nanoparticles supported on metal-organic frameworks (MOFs). These nanoparticles demonstrated excellent catalytic activity for hydrogenation reactions under mild conditions, achieving over 90% conversion rates .
  • Biological Complexes : A study synthesized nickel complexes from bis(ethylenediamine) nickel(II) chloride and 2,4-pentanedione. Characterization revealed octahedral geometry, and biological testing indicated moderate antimicrobial properties against various pathogens .

Properties

CAS No.

3264-82-2

Molecular Formula

C10H16NiO4

Molecular Weight

258.92 g/mol

IUPAC Name

(E)-4-hydroxypent-3-en-2-one;nickel

InChI

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3+;

InChI Key

SHWZFQPXYGHRKT-SYWGCQIGSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni]

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ni]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni]

physical_description

Liquid
Emerald-green solid, soluble in water;  [Merck Index]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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